(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid
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Overview
Description
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a dimethylamino-substituted phenylacryloyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar Suzuki-Miyaura coupling reactions, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices .
Mechanism of Action
The mechanism of action of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets include the palladium catalyst and the aryl halide substrate .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenylboronic acid: Similar in structure but lacks the acryloyl group.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Contains a quinolone moiety instead of a boronic acid group.
Uniqueness
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a dimethylamino-substituted phenylacryloyl group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C17H18BNO3 |
---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H18BNO3/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(9-7-14)18(21)22/h3-12,21-22H,1-2H3/b12-5+ |
InChI Key |
PQDOJWAITCHXIY-LFYBBSHMSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)(O)O |
Origin of Product |
United States |
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